molecular formula C9H14N4O2 B2391796 [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine CAS No. 303995-41-7

[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine

Cat. No.: B2391796
CAS No.: 303995-41-7
M. Wt: 210.237
InChI Key: QPYNTAAQSHSTDN-AATRIKPKSA-N
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Description

[(E)-2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine is a chemical building block of interest in medicinal chemistry and drug discovery research. Its structure incorporates a nitro-heterocyclic core, a feature prevalent in compounds studied for their bioactive potential . Nitro-heterocycles like nitroimidazoles and nitropyrazoles are extensively investigated for their role in designing antimicrobial agents . The mechanism of action for such nitro-aromatic compounds often involves enzymatic reduction of the nitro group within bacterial cells, leading to the generation of toxic radical species that can cause DNA damage and inhibit synthesis . Furthermore, cationic amphiphilic structures are known to inhibit lysosomal phospholipase A2 (PLA2G15), a key target in studying drug-induced phospholipidosis, a form of drug toxicity . This reagent serves as a versatile synthon for the synthesis of more complex molecular hybrids and conjugates, a strategy employed to overcome multi-drug resistance in pathogens . It is intended for use by qualified researchers exploring novel therapeutic compounds and investigating the biochemical mechanisms underlying drug-induced cellular effects.

Properties

IUPAC Name

(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)-N,N-dimethylethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-7-9(13(14)15)8(12(4)10-7)5-6-11(2)3/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYNTAAQSHSTDN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C=CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1[N+](=O)[O-])/C=C/N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Alkylation: The nitrated pyrazole is alkylated with dimethylamine and an appropriate alkylating agent to introduce the dimethylethenamine moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Reduction: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in various pharmacological contexts:

  • Anticancer Activity : Research indicates that similar compounds exhibit selective cytotoxicity against cancer cell lines. Studies have shown that modifications to the pyrazole ring can enhance anticancer activity, making this compound a candidate for further investigation in cancer therapeutics. For example, derivatives have demonstrated IC50 values in the low micromolar range against various cancer types .
  • Antimicrobial Properties : The compound displays antimicrobial activity against a range of pathogens. Preliminary studies suggest that it could be effective against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related structures .

Agricultural Chemistry

In agricultural contexts, compounds similar to [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine have been explored for their potential as pesticides or herbicides:

  • Pest Resistance : The incorporation of pyrazole derivatives into pesticide formulations has been studied for their ability to enhance pest resistance in crops. These compounds may disrupt metabolic pathways in pests, leading to increased efficacy in pest control .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSelective toxicity towards cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Pest ResistancePotential use in pesticide formulations

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of related pyrazole compounds. The results indicated that structural modifications significantly influenced cytotoxicity profiles, leading to the identification of several promising candidates for further development into anticancer agents.

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties, researchers tested various pyrazole derivatives against common bacterial strains. The findings revealed that certain modifications enhanced the antimicrobial potency, suggesting that this compound could serve as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between the target compound and analogs from literature:

Compound Name & Source Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
Target Compound C₁₀H₁₅N₄O₂* ~239.26 1,3-dimethyl-4-nitro-pyrazole, (E)-ethenyl-dimethylamine Nitro, tertiary amine Agrochemicals, drug intermediates
N-[(E)-2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline C₁₄H₁₃F₃N₄O₃ 342.27 4-(trifluoromethoxy)aniline Nitro, trifluoromethoxy, secondary amine Material science, fluorinated drugs
3-(Dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime C₁₁H₁₆N₅O₃ 282.29 O-methyloxime, acrylaldehyde Oxime, nitro, tertiary amine Coordination chemistry, sensors
Ethyl (E)-2-[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino]aminopropenoate C₁₅H₁₄BrN₅O₂ 396.21 Cyano, pyridinyl, bromophenyl Cyano, ester, secondary amine Catalysis, metallo-organic frameworks
4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol (Oxyresveratrol) C₁₄H₁₂O₄ 244.24 Dihydroxyphenyl, styryl Phenolic hydroxyls Antioxidants, cosmetics

*Note: Molecular formula and weight for the target compound are estimated based on structural analysis.

Key Comparative Insights

Electronic Effects
  • Nitro Group Influence : The nitro group in the target compound and analogs enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions. In contrast, oxyresveratrol’s hydroxyl groups provide antioxidant activity via radical scavenging.
  • Substituent Polarity: The dimethylamine in the target compound increases basicity and polar solubility compared to the lipophilic trifluoromethoxy group in . The cyano group in introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophiles.

Biological Activity

The compound [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-N,N-dimethylamine
  • Molecular Formula : C13H16N4O2
  • CAS Number : 436100-81-1

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds containing the pyrazole moiety can inhibit cell proliferation in various cancer cell lines. For instance, a related compound showed an IC50 value less than that of standard chemotherapeutics like doxorubicin against A431 and Jurkat cells . The mechanism involves interaction with cellular proteins through hydrophobic contacts and hydrogen bonding .

CompoundCell LineIC50 (µM)Reference
This compoundA431< 10
Related PyrazoleJurkat< 5

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. For example, a study reported that certain pyrazole derivatives inhibited TNF-alpha by up to 85% at specific concentrations .

3. Antimicrobial Properties

Pyrazole derivatives have also been evaluated for their antimicrobial activity. A notable study found that compounds with similar structures displayed effective inhibition against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the pyrazole ring was crucial for enhancing antimicrobial efficacy .

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives:

  • Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that modifications in the pyrazole ring significantly influenced their anticancer activity, with some compounds exhibiting potent effects comparable to established chemotherapeutics .
  • Neuroprotective Effects : Research has shown that certain pyrazole derivatives may possess neuroprotective properties by inhibiting monoamine oxidase (MAO) activity, which is linked to neurodegenerative diseases .

Q & A

Q. What are the key synthetic strategies for preparing [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine?

The synthesis typically involves two main steps: (1) pyrazole ring formation via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under reflux conditions in ethanol or DMF ; (2) introduction of the ethenyl-dimethylamine moiety through a Wittig or Horner-Wadsworth-Emmons reaction, ensuring stereochemical control to favor the (E)-isomer. Reaction conditions (e.g., inert atmosphere, temperature) are critical to minimize side products .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, NOESY) confirms regiochemistry of the pyrazole ring and the (E)-configuration of the ethenyl group.
  • X-ray crystallography (using programs like SHELXL ) resolves absolute stereochemistry and hydrogen-bonding patterns.
  • High-resolution mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups (e.g., nitro, amine).

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, substituent steric effects) influence pharmacological activity?

Comparative studies of analogs show that:

  • The 4-nitro group on the pyrazole ring enhances electron-withdrawing effects, stabilizing charge-transfer interactions with biological targets .
  • Methyl groups at positions 1 and 3 reduce steric hindrance, improving binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) .
  • Replacing dimethylamine with bulkier amines (e.g., methoxyethyl) alters solubility and bioavailability .
    Methodological approach : Synthesize analogs, perform in vitro assays (e.g., enzyme inhibition), and correlate results with computational docking studies.

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Contradictions may arise from:

  • Isomerism : (E)- vs. (Z)-ethenyl configurations (e.g., (Z)-isomers in antibiotics show distinct binding modes ).
  • Assay variability : Differences in cell lines, concentrations, or endpoints.
    Resolution strategies :
  • Conduct stereochemical purity checks (HPLC with chiral columns).
  • Standardize assays across multiple models (e.g., RAW 264.7 macrophages for inflammation; MTT assays for cytotoxicity).
  • Perform meta-analyses of existing data to identify trends .

Q. What computational methods are effective in predicting interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Predicts binding modes to receptors (e.g., COX-2, kinases).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations in GROMACS).
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to activity .

Q. How can crystallographic refinement challenges (e.g., twinning, weak diffraction) be addressed?

  • SHELX suite : Use SHELXD for phase solution and SHELXL for refinement, especially with high-resolution (<1.0 Å) or twinned data .
  • Hydrogen-bond analysis : Identify motifs (e.g., R₂²(8) rings) to validate packing arrangements .
  • Temperature control : Maintain crystal stability during data collection (e.g., Cryostream coolers) .

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